Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate
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Overview
Description
Its unique structure and properties make it a subject of interest in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]amine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
- Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate
- Benzyl N-[(1S)-1-{[(1S)-1-carbamoylethyl]carbamoyl}ethyl]carbamate
Comparison: Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is unique due to its specific cyclopentylcarbamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBCOWVHMRKRL-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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